2,2'-{(2-methylbenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}bis(4-bromo-6-methoxyphenol)
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Overview
Description
4-BROMO-2-{[(4-{[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-2-METHYLPHENYL)IMINO]METHYL}-6-METHOXYPHENOL is a complex organic compound characterized by multiple functional groups, including bromine, hydroxyl, methoxy, and imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-{[(4-{[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-2-METHYLPHENYL)IMINO]METHYL}-6-METHOXYPHENOL typically involves multi-step organic reactions. The starting materials are often substituted phenols and anilines, which undergo condensation reactions to form the imine linkages. Bromination and methoxylation are carried out using reagents like bromine and methanol under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-{[(4-{[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-2-METHYLPHENYL)IMINO]METHYL}-6-METHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine groups can be reduced to amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
4-BROMO-2-{[(4-{[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-2-METHYLPHENYL)IMINO]METHYL}-6-METHOXYPHENOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 4-BROMO-2-{[(4-{[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-2-METHYLPHENYL)IMINO]METHYL}-6-METHOXYPHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-difluoroaniline: An aniline derivative with similar bromine substitution but different functional groups.
4-Bromo-2-hydroxybenzonitrile: A compound with a similar bromine and hydroxyl substitution but different overall structure.
Methyl 4-bromo-2-methoxybenzoate: A compound with similar bromine and methoxy substitution but different functional groups.
Uniqueness
4-BROMO-2-{[(4-{[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-2-METHYLPHENYL)IMINO]METHYL}-6-METHOXYPHENOL is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H20Br2N2O4 |
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Molecular Weight |
548.2 g/mol |
IUPAC Name |
4-bromo-2-[[4-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-3-methylphenyl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C23H20Br2N2O4/c1-13-6-18(26-11-14-7-16(24)9-20(30-2)22(14)28)4-5-19(13)27-12-15-8-17(25)10-21(31-3)23(15)29/h4-12,28-29H,1-3H3 |
InChI Key |
DFQLBXSUMWTYHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=CC2=C(C(=CC(=C2)Br)OC)O)N=CC3=C(C(=CC(=C3)Br)OC)O |
Origin of Product |
United States |
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